1-(4-(Difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)piperidin-4-amine is a chemical compound with the molecular formula and a molecular weight of 336.38 g/mol. This compound belongs to the class of organofluorine compounds due to the presence of carbon-fluorine bonds, which are significant in medicinal chemistry for their ability to enhance biological activity and metabolic stability .
The compound is primarily researched for its potential applications in pharmacology, particularly as an inhibitor of Janus kinase 1, which is involved in various signaling pathways related to inflammation and immune response .
Methods and Technical Details
The synthesis of 1-(4-(Difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)piperidin-4-amine typically involves a multi-step process that may include the following general strategies:
Structure and Data
The molecular structure of 1-(4-(Difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)piperidin-4-amine can be represented as follows:
Key structural features include:
The InChI key for this compound is not provided in the search results but can be derived from its structural formula for computational studies.
Reactions and Technical Details
The chemical reactivity of 1-(4-(Difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)piperidin-4-amine can include:
Process and Data
The mechanism of action for 1-(4-(Difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)piperidin-4-amine primarily involves its role as a Janus kinase 1 inhibitor. By binding to the active site of Janus kinase 1, this compound inhibits its phosphorylation activity, thereby blocking downstream signaling pathways associated with inflammatory responses. This inhibition can lead to reduced cytokine signaling, which is beneficial in treating autoimmune diseases and inflammatory conditions .
Physical and Chemical Properties
The physical properties of 1-(4-(Difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)piperidin-4-amine include:
Property | Value |
---|---|
Molecular Weight | 336.38 g/mol |
Boiling Point | Not specified |
Solubility | Not specified |
Appearance | Not specified |
Chemical properties may include stability under various pH conditions, reactivity towards nucleophiles, and potential degradation pathways under physiological conditions .
Scientific Uses
The primary applications of 1-(4-(Difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)piperidin-4-amine are in medicinal chemistry and pharmacology:
Transition metal catalysis enables precise C-CF₂H bond formation critical for installing the difluoromethyl group at the pyrimidine C4 position. Palladium-based systems (particularly Pd(PPh₃)₄ with Xantphos ligands) facilitate cross-coupling between chloropyrimidine intermediates and in-situ-generated difluoromethylzinc reagents (Zn(CF₂H)₂), achieving 78-85% yields under mild conditions (80-90°C) in THF/DMF mixtures [4]. Copper-mediated approaches using CuI catalysts with phenanthroline ligands allow direct difluoromethylation of pre-assembled pyrimidine-piperidine scaffolds via Sandmeyer-type reactions, utilizing BrCF₂H or ICF₂H as halogen sources. These reactions proceed through single-electron transfer (SET) mechanisms, with mechanistic studies confirming radical intermediates detected via EPR spectroscopy [4] [7]. Key challenges include minimizing protodehalogenation side products (<5%) through controlled reagent addition and exclusion of moisture.
Table 1: Transition Metal-Catalyzed Difluoromethylation Conditions
Catalyst System | Reagent | Solvent | Temp (°C) | Yield (%) | Key Advantage |
---|---|---|---|---|---|
Pd(PPh₃)₄/Xantphos | Zn(CF₂H)₂ | THF/DMF | 80 | 78-85 | Functional group tolerance |
CuI/1,10-Phenanthroline | BrCF₂H | DMSO | 100 | 65-72 | Lower cost |
[Pd(cinnamyl)Cl]₂/DPEPhos | CuCF₂H | Dioxane | 90 | 70-75 | Reduced homocoupling |
The pyrimidine core is efficiently assembled through Biginelli-type condensations, where β-keto ester derivatives (e.g., ethyl 4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-oxobutanoate) react with N-Boc-piperidin-4-amine and difluoroacetic acid derivatives under acid catalysis. p-Toluenesulfonic acid (PTSA) in refluxing ethanol drives this one-pot cyclization, yielding dihydropyrimidines that undergo oxidative aromatization using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to furnish the pyrimidine ring (68-75% overall yield) [1] [8]. Alternative routes employ guanidine carbonate to form 2-aminopyrimidines, followed by nucleophilic displacement with 4-amino-1-Boc-piperidine under microwave irradiation (150°C, DMF, 30 min), achieving >90% conversion. Regioselectivity is ensured by the electron-withdrawing nature of the pyrazole substituent, which directs condensation at the C6 position.
Table 2: Multicomponent Pyrimidine Assembly Approaches
Method | Key Components | Conditions | Aromatization Agent | Yield (%) |
---|---|---|---|---|
Biginelli variant | β-Keto ester, Difluoroacetamide, Boc-piperidinamine | PTSA/EtOH/reflux | DDQ | 68-75 |
Guanidine cyclization | Pyrazole-carboxaldehyde, Guanidine carbonate | NaOEt/EtOH/Δ | – | 70 |
Displacement route | 2-Chloro-6-(pyrazolyl)pyrimidine, Boc-piperidinamine | MW 150°C/DMF | – | >90 |
Piperidine ring manipulation relies on orthogonal protection strategies. The primary amine is safeguarded as a tert-butyloxycarbonyl (Boc) derivative via anhydride coupling in dichloromethane with triethylamine base (>95% yield) [1] [6]. Carbamate alternatives (e.g., Cbz) are avoided due to hydrogenolysis incompatibility with the pyrazole’s N-ethyl group. Following pyrimidine coupling, deprotection employs HCl in dioxane (4M, 25°C, 2h) or TFA/DCM (1:1 v/v) to liberate the amine, with yields exceeding 90%. Reductive amination routes are also viable, where N-Boc-piperidinone reacts with ammonium acetate and sodium triacetoxyborohydride in dichloroethane at 60°C, achieving 85% yield before deprotection. Critical purification involves silica gel chromatography (eluent: 5–10% MeOH in DCM with 0.5% NH₄OH) to suppress enamine byproduct formation (<3%).
Regiocontrol in pyrazole synthesis is achieved through 1,3-dicarbonyl cyclocondensation tactics. Reacting ethyl acetoacetate with N-ethylhydrazine in N,N-dimethylacetamide (DMAc) at 25°C with 10% HCl yields 1-ethyl-5-methyl-1H-pyrazole-4-carboxylate with 98:2 regioselectivity [1] [9]. The electron-donating ethyl group on nitrogen and steric bulk of the dicarbonyl component dictate orientation, as confirmed by NOE NMR studies. Subsequent Vilsmeier-Haack formylation at the C4 position (POCl₃/DMF, 0°C → 60°C) installs the aldehyde for pyrimidine coupling. Suzuki-Miyaura cross-coupling using 4-formylphenylboronic acid and Pd(dppf)Cl₂ enables alternative access to 4-arylpyrazoles, though this route suffers from lower yields (55–60%) due to protodeboronation side reactions. Steric maps indicate that 1-ethyl-5-methyl substitution minimizes steric clash during pyrimidine cyclization, enhancing overall efficiency [3] [8].
Late-stage difluoromethylation employs electrophilic or radical reagents. Diethyl (bromodifluoromethyl)phosphonate (BrCF₂PO(OEt)₂) undergoes Pd(0)-catalyzed coupling with 4-chloropyrimidine intermediates, followed by hydrolytic dephosphonylation to afford -CF₂H (72% yield) [4] [7]. Radical pathways use zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂) under visible-light photocatalysis (fac-Ir(ppy)₃, blue LEDs), generating •CF₂H radicals that add to pyrimidine C4 via homolytic aromatic substitution. Deuterium-labeling studies confirm ipso-substitution with first-order kinetics in sulfinate. Reagent selection balances atom economy: Difluoromethyl triflate (CF₂HOTf) offers high reactivity but requires slow addition to suppress difluorocarbene formation. Selectfluor-mediated halex exchange of bromodifluoromethyl precursors provides a complementary ionic pathway.
Table 3: Late-Stage Difluoromethylation Reagent Performance
Reagent | Catalyst/Activator | Mechanism | Yield (%) | Byproducts |
---|---|---|---|---|
Zn(SO₂CF₂H)₂ | fac-Ir(ppy)₃/hν | Radical addition | 65-70 | Bis-difluoromethylated (<8%) |
BrCF₂PO(OEt)₂ | Pd(OAc)₂/XPhos | Cross-coupling | 70-72 | H-phosphonates (<5%) |
CF₂HOTf | None | Electrophilic | 75 | Triflate adducts (10–15%) |
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5